molecular formula C12H20O3 B12293202 Tert-butyl 2-(4-oxocyclohexyl)acetate

Tert-butyl 2-(4-oxocyclohexyl)acetate

Cat. No.: B12293202
M. Wt: 212.28 g/mol
InChI Key: XAWUEOGMYSBNKQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-oxocyclohexyl)acetate is an ester derivative featuring a 4-oxocyclohexyl moiety linked to an acetate group protected by a tert-butyl substituent. This compound is structurally related to several cyclohexyl ketone esters, such as ethyl 2-(4-oxocyclohexyl)acetate and methyl analogs, which are widely used in organic synthesis and pharmaceutical research . The tert-butyl group enhances steric protection, improving stability under acidic or basic conditions compared to smaller esters like methyl or ethyl .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

tert-butyl 2-(4-oxocyclohexyl)acetate

InChI

InChI=1S/C12H20O3/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h9H,4-8H2,1-3H3

InChI Key

XAWUEOGMYSBNKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1CCC(=O)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-oxocyclohexyl)acetate typically involves the esterification of cyclohexaneacetic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and efficiency. The use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites has been shown to improve the selectivity and conversion rates of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-oxocyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 2-(4-oxocyclohexyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-oxocyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the formation of reaction intermediates. The pathways involved typically include ester hydrolysis and subsequent reactions of the resulting products .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Ethyl 2-(4-oxocyclohexyl)acetate : Lacks the tert-butyl group, making it more susceptible to hydrolysis. Used in antimalarial drug synthesis (e.g., tetraoxane 458) .

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate: Incorporates an amino-protecting group (Cbz), enabling peptide coupling applications .

Methyl 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate: Features a difluorinated cyclohexane ring, enhancing metabolic stability and lipophilicity .

Table 1: Comparative Properties of Selected Analogs
Compound Name Molecular Formula Key Functional Groups Stability to Hydrolysis Applications
Tert-butyl 2-(4-oxocyclohexyl)acetate C₁₃H₂₂O₃ tert-butyl ester, ketone High Intermediate in drug synthesis
Ethyl 2-(4-oxocyclohexyl)acetate C₁₀H₁₆O₃ ethyl ester, ketone Moderate Antimalarial candidate
Methyl 2-(Cbz-amino)-4-oxocyclohexylacetate C₁₈H₂₃NO₅ Cbz-protected amine, ketone Low (amine-sensitive) Peptide chemistry
Methyl 2-(Boc-amino)-4,4-difluorocyclohexylacetate C₁₄H₂₃F₂NO₄ Boc-protected amine, difluoro High CNS-targeted therapies

Physicochemical Properties

  • Crystallinity : Ethyl 2-(4-oxocyclohexyl)acetate derivatives are often isolated as oils, while tert-butyl variants may crystallize more readily due to increased molecular rigidity .

Biological Activity

Tert-butyl 2-(4-oxocyclohexyl)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanism of action, comparative analysis with similar compounds, and relevant case studies highlighting its therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl moiety with a ketone functional group and an acetate ester. This unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate cellular receptors and signaling pathways, influencing several physiological processes, including anti-inflammatory and analgesic effects.

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds illustrates its unique properties:

CompoundFunctional GroupsNotable Activities
This compound Ketone, Acetate EsterEnzyme substrate; potential anti-inflammatory effects
4-Oxocyclohexyl acetic acid Carboxylic AcidPrimarily involved in acid reactions
4-Hydroxycyclohexyl acetate Hydroxyl, Acetate EsterReactive at hydroxyl group
Cyclohexyl acetate Acetate EsterLess versatile in chemical reactions

This table highlights the dual functionality of this compound, which allows it to engage in a broader range of chemical interactions compared to its counterparts.

Study on Enzymatic Activity

A study investigated the enzymatic activity of this compound derivatives using Yarrowia lipolytica yeast. The results demonstrated that specific derivatives exhibited significant transesterification activity, suggesting potential applications in biocatalysis and organic synthesis .

Anticancer Properties

Research has also explored the anticancer properties of related compounds. For example, certain derivatives were shown to reverse drug resistance in cancer cells by modulating P-glycoprotein (P-gp) activity. This mechanism involves enhancing intracellular drug accumulation while reducing efflux mechanisms, which is crucial for improving therapeutic efficacy against resistant strains .

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